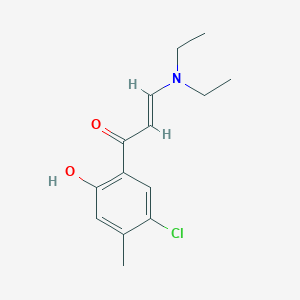
(E)-1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-(diethylamino)prop-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-(diethylamino)prop-2-EN-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are precursors to flavonoids and isoflavonoids. This compound is characterized by the presence of a chloro group, a hydroxy group, and a diethylamino group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-(diethylamino)prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Purification of the product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-(diethylamino)prop-2-EN-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of a quinone derivative.
Reduction: Formation of a diol.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (E)-1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-(diethylamino)prop-2-EN-1-one is used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of flavonoids and other bioactive compounds.
Biology
In biological research, this compound is studied for its potential antioxidant and antimicrobial properties. Its structural similarity to natural chalcones makes it a candidate for investigating biological activities.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, including anti-inflammatory and anticancer activities. The presence of the diethylamino group may enhance its bioavailability and efficacy.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various applications in material science.
Mécanisme D'action
The mechanism of action of (E)-1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-(diethylamino)prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the diethylamino group can enhance its lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-1-(4-Hydroxyphenyl)-3-(diethylamino)prop-2-EN-1-one: Lacks the chloro group, which may affect its chemical reactivity and biological activity.
(E)-1-(5-Chloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-EN-1-one: Contains a dimethylamino group instead of a diethylamino group, which may influence its pharmacokinetic properties.
(E)-1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-(morpholino)prop-2-EN-1-one: Contains a morpholino group, which may alter its solubility and biological activity.
Uniqueness
The presence of the chloro group, hydroxy group, and diethylamino group in (E)-1-(5-Chloro-2-hydroxy-4-methylphenyl)-3-(diethylamino)prop-2-EN-1-one makes it unique among similar compounds
Propriétés
Formule moléculaire |
C14H18ClNO2 |
|---|---|
Poids moléculaire |
267.75 g/mol |
Nom IUPAC |
(E)-1-(5-chloro-2-hydroxy-4-methylphenyl)-3-(diethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C14H18ClNO2/c1-4-16(5-2)7-6-13(17)11-9-12(15)10(3)8-14(11)18/h6-9,18H,4-5H2,1-3H3/b7-6+ |
Clé InChI |
DXUCXBYTSFDWEF-VOTSOKGWSA-N |
SMILES isomérique |
CCN(CC)/C=C/C(=O)C1=C(C=C(C(=C1)Cl)C)O |
SMILES canonique |
CCN(CC)C=CC(=O)C1=C(C=C(C(=C1)Cl)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(2,4-Dinitrophenyl)imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12322501.png)

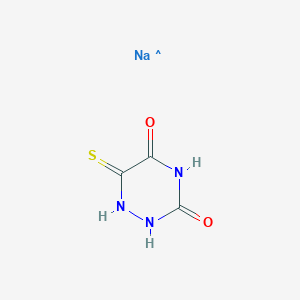
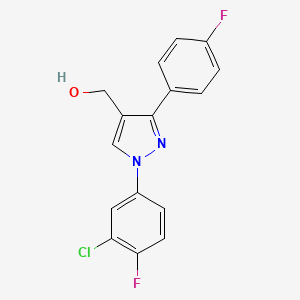
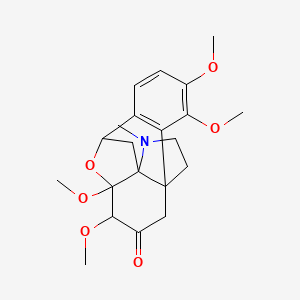
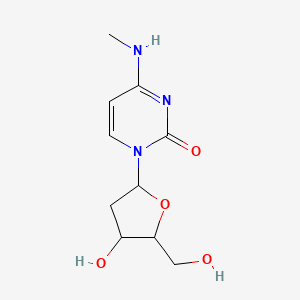
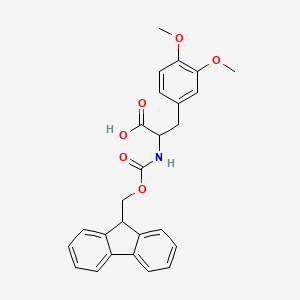
![(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl) benzoate](/img/structure/B12322539.png)

![1,6-Dimethyl-1H-furo[3,2-b]imidazo[4,5-e]pyridin-2-amine](/img/structure/B12322549.png)
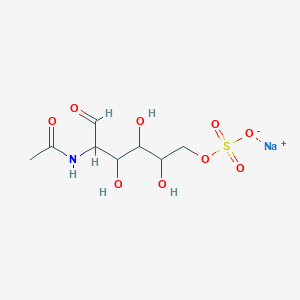
![3-hydroxy-4-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B12322560.png)
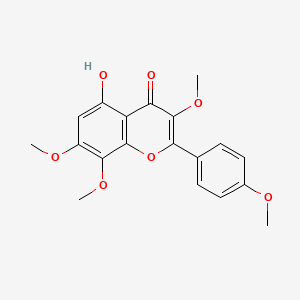
![4-R-8-Hydro-9-[bis(trimethylsiloxy)methylsilyl]limonene](/img/structure/B12322575.png)
